1H-Imidazole, 1-[(1R)-1-phenylethyl]- is a compound that belongs to the class of imidazole derivatives, specifically characterized by its phenylethyl substitution. This compound is notable for its applications in medicinal chemistry, particularly in anesthetics and imaging agents. The molecular formula for this compound is , with a molecular weight of 216.24 g/mol. It is also known as 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylic acid or Etomidate Acid, which is recognized as an impurity in certain pharmaceutical contexts .
The compound is classified under the category of imidazole derivatives and is often associated with anesthetic properties. The primary source for its synthesis and study comes from various research articles and patents focusing on its applications in pharmacology and radiology, particularly in imaging techniques using positron emission tomography (PET) .
The synthesis of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- can be achieved through several methods:
For example, one method involves heating the imidazole derivative with a phenylethyl halide in the presence of a base under reflux conditions. The process may involve multiple purification steps such as liquid chromatography to isolate the desired product .
The molecular structure of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- features a five-membered ring containing two nitrogen atoms (imidazole) and a carboxylic acid functional group. The stereochemistry at the chiral center (the carbon attached to the phenyl group) is crucial for its biological activity.
The compound participates in various chemical reactions typical of imidazole derivatives:
For instance, when reacting with alkyl halides under basic conditions, the nitrogen atom can act as a nucleophile, leading to the formation of N-substituted imidazoles. This reactivity is essential for developing derivatives with enhanced pharmacological properties .
The mechanism of action for 1H-Imidazole, 1-[(1R)-1-phenylethyl]- primarily involves its interaction with biological targets such as enzymes and receptors. Specifically, it has been shown to selectively inhibit certain cytochrome P450 enzymes, which play a significant role in drug metabolism. This selectivity makes it valuable in both therapeutic and imaging applications .
Key chemical properties include:
Relevant data indicate that it should be stored at controlled temperatures to maintain integrity .
The primary applications of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- include:
1H-Imidazole, 1-[(1R)-1-phenylethyl]- features a core imidazole ring—a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3—substituted at the N1 position by a (1R)-1-phenylethyl group. The IUPAC name explicitly defines the stereochemistry at the chiral center, where the phenylethyl substituent adopts an (R)-configuration [1] . The molecular formula is C11H12N2, with a molecular weight of 172.23 g/mol . Key identifiers include the SMILES string CC(C1=CC=CC=C1)N2C=CN=C2
and InChIKey InChIKey=1S/C11H12N2/c1-10(13-8-7-12-9-13)11-5-3-2-4-6-11/h2-10H,1H3/t10-/m1/s1
. This chiral architecture underpins its role as a synthetic precursor to etomidate, an intravenous anesthetic [9].
Table 1: Key Identifiers of 1H-Imidazole, 1-[(1R)-1-phenylethyl]-
Property | Value |
---|---|
CAS Registry Number | 844658-92-0 |
Molecular Formula | C11H12N2 |
Molecular Weight | 172.23 g/mol |
IUPAC Name | 1-[(1R)-1-phenylethyl]-1H-imidazole |
XLogP3 | 1.8 |
The unsubstituted imidazole ring exhibits prototropy, allowing tautomerism between the N1-H (1H-imidazole) and N3-H (3H-imidazole) forms. However, N1-alkylation in 1-[(1R)-1-phenylethyl]-1H-imidazole locks the tautomeric state, eliminating proton mobility at N1 [6]. The imidazole ring retains resonance stabilization, with electron delocalization across all five atoms contributing to its aromatic character. The phenyl ring of the phenylethyl group conjugates weakly with the heterocycle due to steric constraints, but still enhances overall electron density. This delocalization lowers the energy barrier by ~46–50 kJ/mol compared with non-aromatic analogs, as quantified in imidazole thermochemistry studies [6]. The compound’s solid-state stability is attributable to this resonance, with crystallization yielding a white solid .
Table 2: Resonance and Tautomeric Properties
Property | 1H-Imidazole, 1-[(1R)-1-phenylethyl]- | Unsubstituted Imidazole |
---|---|---|
Tautomeric Forms | Fixed at 1H-imidazole | 1H- and 3H- forms |
Resonance Energy (Estimated) | ~50 kJ/mol | ~46 kJ/mol |
Aromatic Character | Retained | Retained |
Impact of N1-Substituent | Blocks tautomerism; stabilizes ring | N/A |
The (1R)-1-phenylethyl group confers chirality, making stereochemistry pivotal to biological activity. The (R)-enantiomer is the pharmacologically active form, serving as the essential precursor for synthesizing etomidate—a short-acting anesthetic [9]. Enzymatic metabolism exhibits stereoselectivity: Hepatic esterases convert etomidate to its carboxylic acid metabolite, 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylic acid (C12H12N2O2), via hydrolytic N-dealkylation [3] [9]. The reaction follows:$$\ce{C14H16N2O + H2O -> C12H12N2O2 + CH3CHO}$$The (S)-enantiomer lacks anesthetic utility due to inefficient binding to GABAA receptors. This enantiomeric divergence underscores the "chiral switch" in drug design, where stereochemistry dictates metabolic fate and target engagement [9].
Table 3: Enantiomer-Specific Properties
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Precursor to Etomidate | Yes | No |
Metabolic Conversion | To active/anesthetic derivatives | Inactive pathways |
Receptor Binding | High affinity for GABAA | Low affinity |
Pharmacological Role | Anesthetic precursor | Minimal activity |
Computational analyses predict key electronic properties, though experimental validation remains limited. Density functional theory (DFT) models indicate a dipole moment of ~3.8 D, reflecting charge asymmetry from the electron-rich imidazole ring and the polarizable phenyl group [6] . The pKa of the imidazole N3-H is estimated at 7.2–7.5, slightly elevated from unsubstituted imidazole (pKa 6.95) due to the electron-donating phenylethyl group [6]. Lipophilicity, quantified by XLogP3 (1.8), aligns with enhanced membrane permeability critical for CNS drug precursors . Charge distribution mapping shows partial negative charges at the imidazole N3 (–0.32 e) and positive charges at the benzylic carbon (+0.18 e), guiding reactivity in electrophilic substitutions [6].
Table 4: Computed Electronic Properties
Property | Predicted Value | Methodological Basis |
---|---|---|
Dipole Moment | 3.8 D | DFT calculations |
pKa (N3-H) | 7.2–7.5 | QSAR modeling |
XLogP3 | 1.8 | Fragment-based methods |
N3 Charge Density | –0.32 e | Electrostatic potential mapping |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: